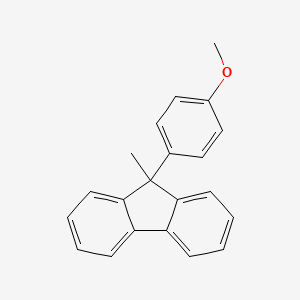
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a methoxyphenyl group and a methyl group attached to the fluorene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene typically involves the Suzuki coupling reaction. This method uses arylboronic acids and halogenated fluorenes as starting materials. The reaction is catalyzed by palladium complexes and requires a base, such as potassium carbonate, in a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fully saturated fluorenes .
Wissenschaftliche Forschungsanwendungen
9-(4-Methoxyphenyl)-9-methyl-9H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Materials Science: The compound is explored for its potential in creating advanced materials with unique optical and electronic properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of high-performance polymers and as a precursor for other functional materials.
Wirkmechanismus
The mechanism of action of 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene involves its interaction with molecular targets through its photophysical properties. The compound can absorb and emit light, making it useful in applications like OLEDs. Its interactions with biological molecules are still under investigation, but it is believed to affect cellular pathways through its ability to generate reactive oxygen species (ROS) upon light activation .
Vergleich Mit ähnlichen Verbindungen
- 9,9-Bis(4-methoxyphenyl)-9H-fluorene
- 9,10-Dimethylanthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
Comparison: Compared to similar compounds, 9-(4-Methoxyphenyl)-9-methyl-9H-fluorene stands out due to its unique combination of a methoxyphenyl group and a methyl group, which enhances its photophysical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
60253-07-8 |
|---|---|
Molekularformel |
C21H18O |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
9-(4-methoxyphenyl)-9-methylfluorene |
InChI |
InChI=1S/C21H18O/c1-21(15-11-13-16(22-2)14-12-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3 |
InChI-Schlüssel |
WDKKHWDFBHHRAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
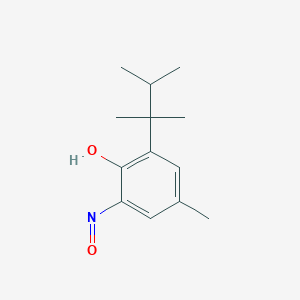

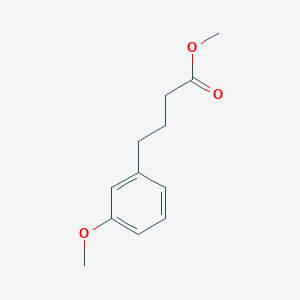
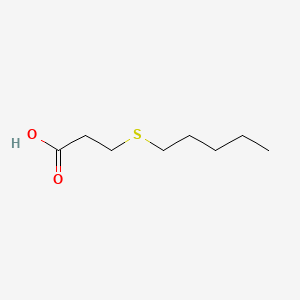
![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)
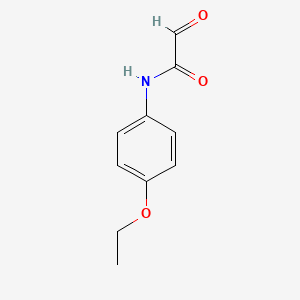
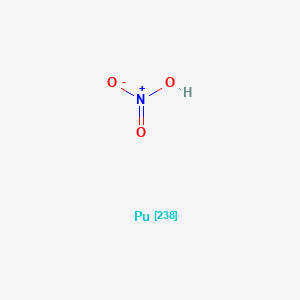
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
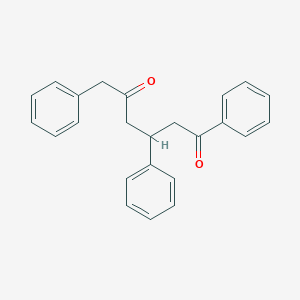
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
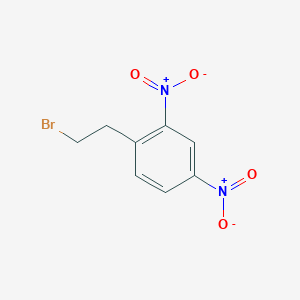
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)
